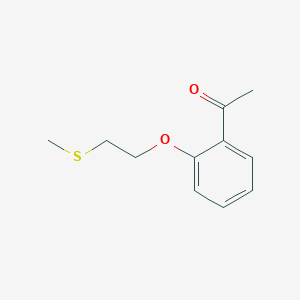
(R)-1-Tritylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Tritylpyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a trityl group attached to the nitrogen atom of the pyrrolidine ring and an aldehyde group at the second carbon position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Tritylpyrrolidine-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the pyrrolidine with trityl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Formation of the Aldehyde Group: The aldehyde group can be introduced by oxidation of the corresponding alcohol or by formylation of the pyrrolidine ring using reagents such as formic acid or formaldehyde.
Industrial Production Methods
Industrial production of ®-1-Tritylpyrrolidine-2-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-Tritylpyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: ®-1-Tritylpyrrolidine-2-carboxylic acid.
Reduction: ®-1-Tritylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-1-Tritylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Tritylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Tritylpyrrolidine-2-carbaldehyde
- 1-Tritylpyrrolidine-2-carboxylic acid
- 1-Tritylpyrrolidine-2-methanol
Uniqueness
®-1-Tritylpyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both the trityl and aldehyde groups provides a versatile platform for chemical modifications and the development of novel compounds with desired properties.
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R)-1-tritylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m1/s1 |
InChI Key |
BGWFJHBPHRTUOJ-HSZRJFAPSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Canonical SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
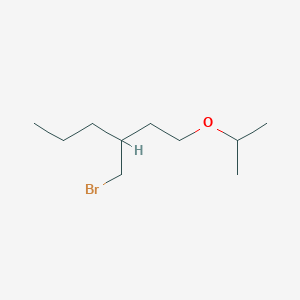
![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)
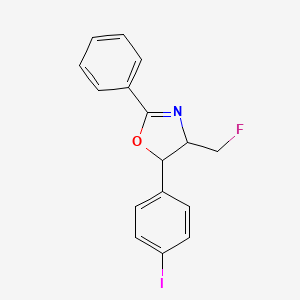

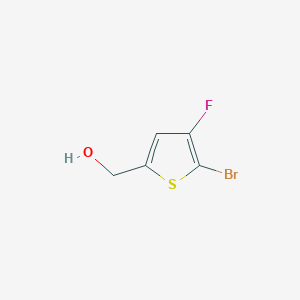
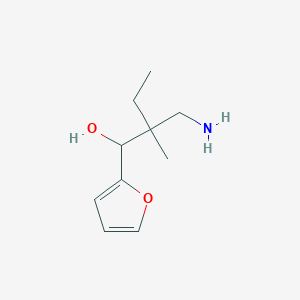

![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
